molecular formula C4H9NO B1459317 N-Trideuteromethyloxetan-3-amine CAS No. 1403767-20-3

N-Trideuteromethyloxetan-3-amine

Cat. No.: B1459317
CAS No.: 1403767-20-3
M. Wt: 90.14 g/mol
InChI Key: JUIXJPRSYHSLHK-FIBGUPNXSA-N
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Description

N-Trideuteromethyloxetan-3-amine: is a chemical compound with the molecular formula C4H9NO. It is a derivative of oxetane, where the hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is used as a synthetic intermediate in various chemical reactions and has applications in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Trideuteromethyloxetan-3-amine typically involves the reaction of oxetan-3-amine with deuterated methylating agents. One common method is the reaction of oxetan-3-amine with trideuteromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent the incorporation of protium (hydrogen) atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of deuterated reagents .

Chemical Reactions Analysis

Types of Reactions: N-Trideuteromethyloxetan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-trideuteromethyl-3-oxetanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of N-trideuteromethyl-3-oxetanol.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides, leading to the formation of various substituted oxetane derivatives

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Halides such as trideuteromethyl iodide, bases like potassium carbonate

Major Products Formed:

    Oxidation: N-Trideuteromethyl-3-oxetanone.

    Reduction: N-Trideuteromethyl-3-oxetanol.

    Substitution: Various substituted oxetane derivatives

Scientific Research Applications

N-Trideuteromethyloxetan-3-amine has several applications in scientific research:

    Chemistry: It is used as a synthetic intermediate in the preparation of complex organic molecules.

    Biology: The compound is used in labeling studies to trace metabolic pathways and to study the behavior of biological molecules in vivo.

    Medicine: this compound is used in the synthesis of pharmaceutical compounds, particularly those requiring deuterium labeling for improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials, where deuterium incorporation is required for specific applications.

Mechanism of Action

The mechanism of action of N-Trideuteromethyloxetan-3-amine involves its interaction with various molecular targets and pathways. In biological systems, the deuterium atoms in the compound can influence the rate of enzymatic reactions due to the kinetic isotope effect. This can lead to altered metabolic pathways and improved stability of the compound in vivo .

Comparison with Similar Compounds

    N-Methyl-3-oxetanamine: Similar in structure but lacks deuterium atoms.

    N-Ethyl-3-oxetanamine: Similar structure with an ethyl group instead of a trideuteromethyl group.

    N-Propyl-3-oxetanamine: Similar structure with a propyl group instead of a trideuteromethyl group.

Uniqueness: N-Trideuteromethyloxetan-3-amine is unique due to the presence of deuterium atoms, which provide distinct advantages in research and industrial applications. The deuterium atoms enhance the stability of the compound and allow for detailed studies of reaction mechanisms and metabolic pathways .

Properties

IUPAC Name

N-(trideuteriomethyl)oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-5-4-2-6-3-4/h4-5H,2-3H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIXJPRSYHSLHK-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403767-20-3
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403767-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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